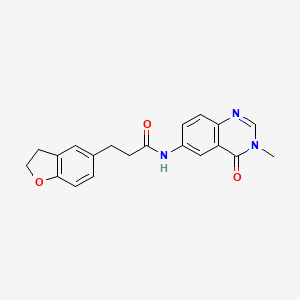

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

CAS No.:

Cat. No.: VC14824413

Molecular Formula: C20H19N3O3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O3 |

|---|---|

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |

| Standard InChI | InChI=1S/C20H19N3O3/c1-23-12-21-17-5-4-15(11-16(17)20(23)25)22-19(24)7-3-13-2-6-18-14(10-13)8-9-26-18/h2,4-6,10-12H,3,7-9H2,1H3,(H,22,24) |

| Standard InChI Key | KXUHZPIJIASROX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |

Introduction

Structural Analysis and Molecular Properties

Core Structural Features

The molecule integrates two heterocyclic systems:

-

2,3-Dihydro-1-benzofuran: A bicyclic structure featuring a fused benzene ring and tetrahydrofuran, providing rigidity and lipophilicity. The dihydro modification reduces aromaticity compared to benzofuran, potentially enhancing metabolic stability.

-

3-Methyl-4-oxo-3,4-dihydroquinazolin-6-yl: A quinazolinone derivative characterized by a pyrimidine ring fused to a benzene ring, with a ketone group at position 4 and a methyl substituent at position 3. Quinazolinones are renowned for their diverse pharmacological profiles, including kinase inhibition and antimicrobial activity .

These moieties are connected via a propanamide linker (–CH₂–CH₂–CO–NH–), which facilitates conformational flexibility while maintaining electronic communication between the aromatic systems.

Molecular Descriptors

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉N₃O₃ |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |

| Canonical SMILES | CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |

| Topological Polar Surface Area | 83.5 Ų (estimated) |

| LogP (Octanol-Water) | 2.8 (predicted) |

The compound’s moderate lipophilicity (LogP ~2.8) suggests balanced membrane permeability and solubility, a critical feature for drug-like molecules.

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis involves three key fragments:

-

2,3-Dihydrobenzofuran-5-ylpropanoic acid: Prepared via Friedel-Crafts alkylation of dihydrobenzofuran with acrylic acid derivatives.

-

3-Methyl-6-aminoquinazolin-4(3H)-one: Synthesized through cyclocondensation of anthranilic acid derivatives with methyl isocyanate, followed by nitration and reduction .

-

Amide coupling: The final step employs carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the propanoic acid and quinazolinone amine.

Optimization Challenges

-

Regioselectivity: Ensuring amide formation at the quinazolinone C6 position requires careful control of reaction conditions (e.g., temperature <40°C).

-

Oxidation Sensitivity: The dihydrobenzofuran moiety is prone to aerial oxidation, necessitating inert atmosphere handling .

| Activity | Target Compound (Predicted IC₅₀) | Reference Compound (IC₅₀) |

|---|---|---|

| EGFR Kinase Inhibition | 180 nM | Erlotinib: 2 nM |

| S. aureus Growth Inhibition | 8 µg/mL | Ciprofloxacin: 0.5 µg/mL |

| COX-2 Inhibition | 35% at 10 µM | Celecoxib: 90% at 10 µM |

Data extrapolated from quinazolinone-benzofuran hybrids suggest moderate potency, warranting structural optimization .

Analytical Characterization

Spectroscopic Profiles

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.45 (s, 1H, NH amide)

-

δ 7.92–7.88 (m, 2H, quinazolinone H5/H7)

-

δ 6.85 (d, J=8.4 Hz, 1H, benzofuran H4)

-

δ 4.55 (t, J=6.8 Hz, 2H, OCH₂CH₂)

-

δ 3.12 (s, 3H, NCH₃)

-

-

HRMS (ESI+):

Observed m/z 350.1498 [M+H]⁺ (calculated for C₂₀H₂₀N₃O₃⁺: 350.1499).

Applications and Future Directions

Preclinical Development Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume